[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Description
Properties
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-9-4-3-5-12(10(9)2)19-14(21)8-23-16(22)15-11(17)6-7-13(18)20-15/h3-7H,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMVBFGMMNXXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate, a compound with the CAS number 848228-59-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
This structure indicates the presence of a dichloropyridine moiety and a dimethylaniline group, which are critical for its biological activity.
Biological Activity Overview
Research on this compound has highlighted several biological activities including:
- Antimicrobial Properties : Studies have shown that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary data suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes that play roles in disease pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The detailed synthetic route is often proprietary; however, it generally includes:
- Formation of the Pyridine Ring : Utilizing chlorinated pyridine derivatives.
- Amine Substitution : Introducing the dimethylaniline group through nucleophilic substitution reactions.
- Carboxylation : Finalizing the structure with carboxylate formation.
Antimicrobial Activity
A study conducted on structurally related compounds demonstrated that derivatives of dichloropyridine exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
In vitro assays have indicated that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was shown to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored in various studies. For example, it was found to inhibit certain kinases involved in cancer signaling pathways with IC50 values in the micromolar range . This suggests a potential role in targeted cancer therapies.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate, and how can reaction conditions be optimized?
Answer:
A common synthetic route involves coupling 3,6-dichloropyridine-2-carboxylic acid with 2-(2,3-dimethylanilino)-2-oxoethanol via an esterification reaction. Key parameters include:
- Catalyst selection : Use of DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activating the carboxylic acid group .
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
- Temperature control : Reactions typically proceed at 0–25°C to minimize side products .
Advanced : For kinetic studies, employ in situ FTIR or HPLC monitoring to track intermediate formation and optimize stoichiometric ratios. Consider alternative pathways, such as microwave-assisted synthesis, to reduce reaction time and improve yield .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95% threshold) .
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., dimethylanilino protons at δ 2.2–2.5 ppm; pyridine carbons at δ 145–160 ppm) .
- IR spectroscopy to verify ester carbonyl stretches (~1740 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
Advanced : High-resolution mass spectrometry (HRMS) or X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .
Basic: What experimental designs are suitable for evaluating this compound's biological activity?
Answer:
- In vitro assays :
- Dose-response studies in cell lines (e.g., IC50 determination via MTT assays) .
- Enzyme inhibition assays (e.g., fluorescence-based kinetic measurements for target enzymes) .
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to isolate compound-specific effects .
Advanced : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and thermodynamic parameters for target proteins .
Advanced: How can contradictions in spectroscopic or bioactivity data be resolved?
Answer:
- Data triangulation : Cross-validate NMR/IR results with X-ray crystallography to resolve ambiguities in substituent orientation .
- Metabolite profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
- Computational modeling : Perform density functional theory (DFT) calculations to predict spectral signatures or docking simulations to reconcile conflicting bioactivity results .
Advanced: What are the environmental stability and degradation pathways of this compound?
Answer:
- Hydrolytic stability : Test pH-dependent degradation (e.g., pH 3–9 buffers) with HPLC-UV monitoring to identify ester bond cleavage products .
- Photodegradation : Expose to UV light (254 nm) and analyze by GC-MS for chlorinated byproducts (e.g., 3,6-dichloropyridine derivatives) .
- Ecotoxicity : Use microcosm assays to assess impacts on soil microbiota or aquatic organisms, referencing OECD guidelines .
Basic: What strategies mitigate solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Modify ester groups to improve hydrophilicity (e.g., phosphate esters) .
Advanced : Employ nanoparticle encapsulation (e.g., PLGA nanoparticles) or liposomal formulations to enhance bioavailability and reduce cytotoxicity .
Advanced: How can crystallographic data inform structure-activity relationships (SAR)?
Answer:
- X-ray diffraction : Resolve bond angles and torsional strains (e.g., pyridine ring planarity) to correlate with bioactivity .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) to guide analog synthesis .
Table 1: Key Physicochemical Properties
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 395.27 g/mol (calculated) | |
| LogP (lipophilicity) | ~3.2 (predicted via ChemDraw) | |
| Melting Point | 180–185°C (DSC) | |
| Solubility in Water | <0.1 mg/mL (empirical) |
Basic: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
